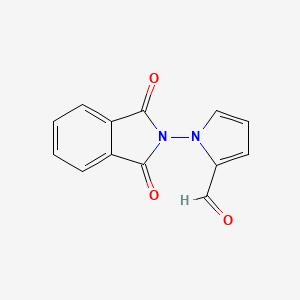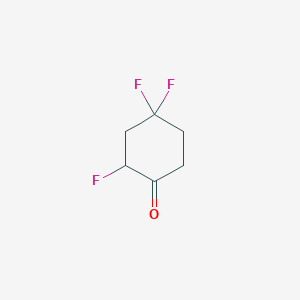
2,4,4-Trifluorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trifluorocyclohexan-1-one, also known as TFCH, is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and has a distinct odor .
Molecular Structure Analysis
The molecular formula of this compound is C6H7F3O . Its molecular weight is 152.12 . The InChI Code is 1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that cyclohexanone derivatives have been used in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization.Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in water . It has a distinct odor . The compound has a molecular weight of 152.12 .Aplicaciones Científicas De Investigación
Conformational Analysis
Researchers have investigated the conformational preferences of difluorocyclohexanes, providing insights into the stereochemical dynamics that might be relevant for 2,4,4-Trifluorocyclohexan-1-one. Studies reveal that solvent effects significantly influence the conformational stability of these molecules, with implications for their reactivity and interaction in various chemical environments (Wiberg et al., 2005).
Supramolecular Chemistry
Fluorinated cyclohexanes have been explored for their potential in supramolecular chemistry. The facial polarization exhibited by hexafluorocyclohexanes, for example, demonstrates how fluorine substitution can impart significant molecular dipoles, potentially useful for designing new functional organic molecules or for applications in supramolecular chemistry (Keddie et al., 2015).
Organic Synthesis and Catalysis
The reactivity of cyclohexa-2,4-dien-1-one derivatives with N-heterocycles in the presence of scandium(III) triflate highlights the synthetic utility of cyclohexanone derivatives in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization, thereby expanding the toolkit for heterocyclic compound synthesis (Chittimalla et al., 2017).
Nonlinear Optical Materials
The structural uniqueness of all-cis-1,2,3,4,5,6-hexafluorocyclohexane has been leveraged in the design of alkalides with significant nonlinear optical responses and high stability. Such studies underscore the potential of fluorinated cyclohexanones in the development of materials with novel electronic and optical properties (Sun et al., 2017).
Fluorinated Solvents
Investigations into the reactivity and stability of trifluoromethylcyclohexane suggest its potential as a solvent, particularly in substituting chlorinated solvents for certain reactions. This indicates a broader interest in fluorinated cyclohexanes for applications beyond their direct chemical reactivity, including their utility in green chemistry and solvent design (Legros et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2,4,4-trifluorocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFFBILNCCTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)


![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)
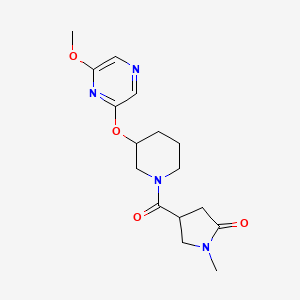
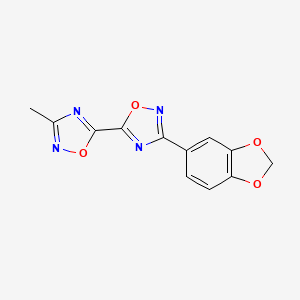
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)
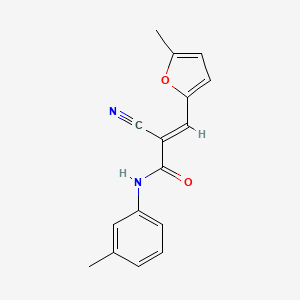
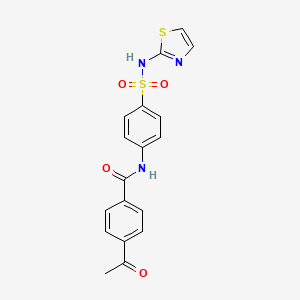
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)

